Megalomicin C2 is a complex macrolide antibiotic produced by the bacterium Micromonospora megalomicea. This compound exhibits a broad spectrum of biological activities, including antiparasitic, antiviral, and antibacterial properties. It is structurally distinct from other macrolides, particularly erythromycin, due to the presence of a unique deoxyamino sugar known as megosamine at the C-6 hydroxyl position. This modification enhances its pharmacological profile and therapeutic potential .
Megalomicin is derived from Micromonospora megalomicea, a soil-dwelling actinomycete. The biosynthesis of megalomicin involves a series of enzymatic steps facilitated by a polyketide synthase gene cluster that has been thoroughly characterized through genomic analysis and cloning techniques . The production of megalomicin is typically associated with specific growth conditions and nutrient availability in laboratory settings.
Megalomicin belongs to the class of macrolide antibiotics, which are characterized by their large lactone rings. It is categorized under the subclass of polyketides due to its biosynthetic origin involving polyketide synthases. The compound's unique structure and functional groups distinguish it from other macrolides, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of megalomicin C2 is primarily achieved through fermentation processes using Micromonospora megalomicea. The biosynthetic pathway involves several key steps:
The fermentation conditions (e.g., temperature, pH, nutrient composition) significantly influence the yield and quality of megalomicin produced. Optimization studies have shown that varying these parameters can enhance the production rates of this antibiotic .
Megalomicin C2 features a complex molecular structure characterized by:
The molecular formula for megalomicin C2 is , with a molecular weight of approximately 525.67 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to elucidate its structural details .
Megalomicin undergoes various chemical reactions that are crucial for its biological activity:
The stability of megalomicin in different pH environments has been studied to understand its shelf-life and effectiveness as an antibiotic agent. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are used to monitor these reactions and determine product purity .
Megalomicin exerts its antibacterial effects primarily through inhibition of protein synthesis in bacterial cells. It binds to the 50S ribosomal subunit, obstructing peptide bond formation during translation.
Studies have demonstrated that megalomicin's mechanism is similar to that of erythromycin but with enhanced binding affinity due to its unique structural features. This results in greater efficacy against resistant strains of bacteria .
Relevant analyses include spectrophotometric measurements for determining concentration and purity levels during synthesis and storage .
Megalomicin C2 has significant scientific applications due to its diverse biological activities:
Megalomicin C₂ is a complex macrolide antibiotic with the molecular formula C₄₉H₈₆N₂O₁₇ and a molecular weight of 975.22 g/mol [6] [7]. Its atomic composition includes:
The compound’s structure integrates three distinct sugar moieties attached to a 14-membered macrolactone ring:
Table 1: Atomic Composition of Megalomicin C₂
Element | Count | Primary Roles |
---|---|---|
Carbon (C) | 49 | Macrolactone backbone, sugar units, acyl groups |
Hydrogen (H) | 86 | Saturation of carbon chains |
Nitrogen (N) | 2 | Dimethylamino groups in desosamine/megosamine |
Oxygen (O) | 17 | Hydroxyl groups, glycosidic bonds, lactone, ester linkages |
Megalomicins A, B, C₁, and C₂ share an identical aglycone core (erythronolide B derivative) but differ in acylation patterns on the mycarose moiety at the 3′-position [4] [5]:
These structural variations arise from post-glycosylation acyltransferase activity and influence pharmacological properties. For example, the bulkier propionyl group in Megalomicin C₂ enhances hydrophobic interactions with biological targets compared to Megalomicin C₁ [5].
Table 2: Acylation Patterns in Megalomicin Congeners
Congener | 3′′-O-Acyl Group | 4′′-O-Acyl Group | Molecular Formula |
---|---|---|---|
Megalomicin A | –H | –H | C₄₇H₈₄N₂O₁₇ |
Megalomicin B | –COCH₂CH₃ (propionyl) | –H | C₅₀H₈₆N₂O₁₈ |
Megalomicin C₁ | –COCH₃ (acetyl) | –COCH₃ (acetyl) | C₄₉H₈₄N₂O₁₈ |
Megalomicin C₂ | –COCH₃ (acetyl) | –COCH₂CH₃ (propionyl) | C₄₉H₈₆N₂O₁₇ |
The stereochemistry of Megalomicin C₂ is defined by 26 chiral centers, primarily within the macrolactone ring and sugar attachments [7] [9]:
The α-L-megosamine attachment at C-6 of the macrolactone is critical for antiviral/antiparasitic activity, a feature absent in erythromycin [5]. Stereochemical assignment relies on NMR-based conformational analysis and biosynthetic gene cluster studies confirming L-configuration [9].
Table 3: Key Stereocenters in Megalomicin C₂
Structural Unit | Chiral Centers | Configuration |
---|---|---|
Macrolactone | C-2, C-3, C-4, C-5, C-6, C-8, C-10, C-11, C-12, C-13 | 2R,3S,4S,5R,6R,8R,10R,11R,12S,13R |
α-L-Mycarose | C-1′′, C-2′′, C-3′′, C-4′′, C-5′′ | α-L (ribo-hexopyranose) |
β-D-Desosamine | C-1′′′, C-3′′′, C-4′′′, C-5′′′ | β-D (lyxo-hexopyranose) |
α-L-Megosamine | C-1′′′′, C-3′′′′, C-4′′′′, C-5′′′′ | α-L (xylo-hexopyranose) |
Megalomicin C₂’s 3-glycosyl system (α-L-mycarose) undergoes regioselective acylation at the 3′′-OH (acetyl) and 4′′-OH (propionyl) positions [4] [9]. This acylation is enzymatically catalyzed by acyltransferases encoded in the meg gene cluster:
Biochemical studies confirm these modifications occur post-glycosylation, as the mycarose unit must be attached before acylation [9]. The dual-acylation in Megalomicin C₂ increases membrane permeability compared to mono-acylated congeners, enhancing bioactivity against intracellular parasites like Trypanosoma cruzi [5].
Structurally, the 3′′-O-acetyl group induces a gauche conformation in the mycarose ring, while the 4′′-O-propionyl group stabilizes the C3′′–C4′′ bond via steric hindrance. This contrasts with Megalomicin B’s single propionyl group, which permits greater ring flexibility [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7